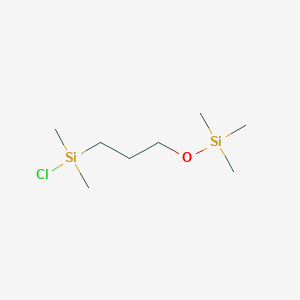
1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene is a highly fluorinated aromatic compound. It consists of a benzene ring substituted with five fluorine atoms and a heptadecafluorooctyl group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The starting material, 1,2,3,4,5-pentafluorobenzene, undergoes substitution with a heptadecafluorooctyl group under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include:
Nucleophilic Aromatic Substitution (S_NAr): The compound can react with nucleophiles, such as amines or thiols, to form substituted derivatives.
Electrophilic Aromatic Substitution (EAS): Although less common, the compound can undergo EAS reactions under specific conditions, such as the presence of a strong electrophile and a catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Electrophiles: Halogens, nitro groups, and sulfonic acids.
Catalysts: Lewis acids, such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene is primarily based on its ability to interact with other molecules through fluorine-fluorine interactions and hydrophobic effects. These interactions can influence the compound’s behavior in various environments, such as biological systems or industrial applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated aromatic compound with similar chemical properties but lacking the heptadecafluorooctyl group.
1,2,3,4,5-Pentafluoro-6-iodobenzene: Another fluorinated benzene derivative with an iodine substituent, used in different chemical reactions and applications.
1,2,3,4,5-Pentafluoro-6-bromobenzene: Similar to the iodinated derivative but with a bromine substituent, offering different reactivity and applications.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene is unique due to the presence of the long heptadecafluorooctyl group, which imparts distinct hydrophobic and fluorophilic properties. This makes it particularly valuable in applications requiring high chemical resistance and stability, such as advanced materials and specialized coatings.
Propiedades
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F22/c15-2-1(3(16)5(18)6(19)4(2)17)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)14(34,35)36 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEKUPFDNJGSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60850649 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54387-09-6 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Bromobenzyl)amino]ethanol hydrochloride](/img/structure/B3271163.png)

![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)

![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)


![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)


